molecular formula C25H22N4O3 B11286570 1-(2,4-dimethoxyphenyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

1-(2,4-dimethoxyphenyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B11286570
M. Wt: 426.5 g/mol
InChI Key: HIGATEYZVFAQKO-UHFFFAOYSA-N
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Description

1-(2,4-dimethoxyphenyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxyphenyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzaldehyde and 2-phenylethylamine. The synthesis may proceed through the formation of intermediate compounds, followed by cyclization and functional group modifications.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethoxyphenyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
  • 1-(2,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Uniqueness

1-(2,4-dimethoxyphenyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C25H22N4O3/c1-31-18-12-13-20(22(16-18)32-2)23-26-27-25-28(15-14-17-8-4-3-5-9-17)24(30)19-10-6-7-11-21(19)29(23)25/h3-13,16H,14-15H2,1-2H3

InChI Key

HIGATEYZVFAQKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5)OC

Origin of Product

United States

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